N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide
Description
This compound features a tetrahydroquinazoline core (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline) linked via an amide bond to a 3-methoxybenzoyl group. The 3-methoxybenzamide substituent may enhance solubility and modulate electronic properties, influencing target binding .
Properties
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-18(2)8-14-13(15(22)9-18)10-19-17(20-14)21-16(23)11-5-4-6-12(7-11)24-3/h4-7,10H,8-9H2,1-3H3,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFNYMBUCYBLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide typically involves multiple steps. One common method includes the condensation of 3-methoxybenzoic acid with 2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-hydroxybenzamide.
Reduction: Formation of N-(7,7-dimethyl-5-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydroquinazoline/Chromene Cores
(a) 2-Amino-4-(4-cyanophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Structure: Shares the 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrochromene core but replaces the amide with a cyano group and introduces a 4-cyanophenyl substituent.
- Properties : Melting point = 224–230 °C; exhibits antifungal activity (MIC = 31.3–62.5 µg/mL) .
(b) 2-Amino-4(1-aryl-4-chloro-1H-imidazole-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carbonitriles
Benzamide-Based Analogues
(a) N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide
- Structure : Replaces the tetrahydroquinazoline core with a benzimidazole ring and adds three methoxy groups to the benzamide.
- Properties : Melting point = 247–250 °C; characterized by NMR (δ 12.75 ppm for NHbenzimidazole) .
(b) N-((S)-5-Acetamido-6-amino-6-oxohexyl)-4-(((R)-8-isobutyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)oxy)-3-methoxybenzamide
- Structure : Features a pteridine core instead of tetrahydroquinazoline, with a complex alkyl-acetamido side chain.
- Application : Designed as a kinase-targeting probe (e.g., PLK1 inhibitors) due to the pteridine’s similarity to ATP .
- Comparison : The pteridine core may confer higher affinity for kinase ATP-binding pockets than the tetrahydroquinazoline scaffold .
Table: Comparative Analysis of Key Compounds
Biological Activity
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has the following molecular formula: with a molecular weight of 275.35 g/mol. It belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry.
Synthesis : The synthesis typically involves multi-step organic reactions that create the quinazolinone core followed by the introduction of various functional groups to enhance biological activity. The specific synthetic route can include:
- Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives.
- Dimethyl Group Introduction : Alkylation reactions to introduce the dimethyl group at the 7-position.
- Attachment of the Methoxybenzamide Group : Nucleophilic substitution reactions to attach the methoxybenzamide moiety.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound has shown IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative activity. Specific values are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 3.1 |
| HCT116 (Colon) | 4.4 |
| A549 (Lung) | 2.2 |
These results suggest that the compound could be a candidate for further development as an anticancer agent.
Antioxidant Activity
In addition to its antiproliferative properties, this compound has demonstrated antioxidant activity. It was found to reduce oxidative stress markers in vitro more effectively than standard antioxidants like BHT (Butylated Hydroxytoluene). This dual action may contribute to its overall therapeutic potential.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Cell Cycle Arrest : It might induce cell cycle arrest in cancer cells by affecting microtubule dynamics.
- Reactive Oxygen Species Modulation : By acting as an antioxidant, it may reduce reactive oxygen species (ROS), contributing to decreased cancer cell viability.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Effects : A study published in MDPI reported that derivatives similar to this compound showed significant cytotoxicity against various cancer lines with IC50 values ranging from 1.2 to 5.3 µM .
- Antioxidant Evaluation : Another research highlighted its antioxidative properties through multiple assays indicating a strong ability to scavenge free radicals and reduce oxidative stress .
- Comparative Analysis : Comparative studies with related compounds have shown that modifications to the chemical structure can enhance or diminish biological activity, emphasizing the importance of specific functional groups in therapeutic efficacy.
Q & A
Basic: What are the standard synthetic routes for N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide, and what key reaction conditions optimize yield?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution to introduce the methoxybenzamide group.
- Condensation reactions to form the tetrahydroquinazoline core.
- Oxidation and cyclization steps to stabilize the bicyclic structure.
Key Conditions:
- Temperature control : Reflux conditions (e.g., 80–100°C) are critical during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency .
- Catalysts : Piperidine or Lewis acids (e.g., ZnCl₂) accelerate condensation steps .
Optimization Table:
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| 1 | Substitution | Ethanol, 80°C, 6h | 60–75% |
| 2 | Cyclization | DMF, 100°C, 12h | 70–85% |
| 3 | Purification | Column chromatography (EtOAc/hexane) | >95% purity |
Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms substituent positions and ring saturation (e.g., δ 2.1–2.5 ppm for methyl groups in the tetrahydroquinazoline core) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 367.18) .
- HPLC :
- Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological assays) .
- Melting Point :
- Sharp melting range (e.g., 210–215°C) indicates crystalline purity .
Advanced: How can researchers determine molecular interactions between this compound and kinases, and what assays screen initial activity?
Answer:
Target Identification:
- Molecular Docking : Use PLK1 or Aurora kinase structures (PDB IDs: 2OU7, 4Y72) to predict binding modes. The methoxybenzamide group may occupy hydrophobic pockets .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) using immobilized kinase domains .
Activity Screening:
- In vitro Kinase Assays :
- Cellular Assays :
- MTT assays on cancer cell lines (e.g., HCT-116) assess antiproliferative effects (EC₅₀) .
Advanced: What methodologies resolve crystallographic data inconsistencies when analyzing this compound’s structure via SHELX?
Answer:
Common Issues & Solutions:
- Disordered Atoms : Use PART instructions in SHELXL to model split positions, refining occupancy factors .
- Twinned Crystals : Apply TWIN/BASF commands for twin-law refinement (e.g., -1 0 0 / 0 -1 0 / 0 0 -1) .
- Weak Diffraction : Collect high-resolution data (≤1.0 Å) at synchrotron sources and apply anisotropic displacement parameters (ADPs) .
Validation Tools:
- PLATON : Check for missed symmetry (e.g., pseudo-merohedral twinning) .
- Rigaku Olex2 : Visualize electron density maps to confirm ligand placement .
Advanced: How should researchers address discrepancies in biological activity data across experimental models?
Answer:
Root Cause Analysis:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
- Cellular Context : Profile compound metabolism in different cell lines via LC-MS to identify degradation products .
Mitigation Strategies:
- Dose-Response Curves : Generate 8-point curves (0.1–100 µM) to ensure reproducibility .
- Orthogonal Assays : Validate hits using thermal shift assays (TSA) or CETSA to confirm target engagement .
Example Data Comparison:
| Model System | Assay Type | Reported EC₅₀ (µM) | Notes |
|---|---|---|---|
| HCT-116 | MTT | 1.2 ± 0.3 | High ROS background |
| HEK293 | Luminescence | 0.8 ± 0.2 | Low endogenous PLK1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
